Vapendavir is an orally bioavailable, small-molecule capsid binding inhibitor that exhibits antiviral activity against human rhinovirus (HRV) and enteroviruses (EVs). [, , , , ] It is classified as a capsid binder, a class of antiviral drugs that target the viral capsid protein. [, ] In scientific research, vapendavir serves as a valuable tool for studying viral replication mechanisms and for developing novel antiviral therapies. [, , , , , ]
Vapendavir functions as a capsid binder, primarily targeting a hydrophobic pocket located in the viral capsid protein VP1. [, , , ] This binding interaction interferes with conformational changes in the viral capsid that are essential for genome release, effectively inhibiting viral replication. []
Studies have shown that vapendavir binds close to the entrance of the hydrophobic pocket, distinguishing its binding geometry from other known capsid binders like pleconaril. [] This unique binding mode might contribute to its activity against pleconaril-resistant rhinoviruses. []
Interestingly, research has identified a vapendavir-dependent human rhinovirus 2 isolate. [] In this specific case, vapendavir binding to the viral capsid is required for viral particle stabilization and efficient virus dissemination, highlighting the complex interactions between vapendavir and certain viral strains. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2